

Technical Guide: Physicochemical Properties of 4-(3-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Fluorophenyl)piperidine hydrochloride

Cat. No.: B564574

[Get Quote](#)

Introduction

4-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a synthetic building block. An understanding of its physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, absorption, and formulation.

This technical guide provides a summary of the available physicochemical data for **4-(3-Fluorophenyl)piperidine hydrochloride**. It should be noted that while basic identifiers and computed properties are available, specific experimental data such as melting point, aqueous solubility, and pKa are not readily found in publicly accessible literature. Therefore, this document also includes data for structurally related analogs to provide context and presents standardized experimental protocols for the determination of these key parameters.

Compound Identification

Basic identification and computed properties for **4-(3-Fluorophenyl)piperidine hydrochloride** are summarized below.

Property	Value	Source
IUPAC Name	4-(3-fluorophenyl)piperidine;hydrochloride	[1]
CAS Number	104774-94-9	[1]
Molecular Formula	C ₁₁ H ₁₅ ClFN	[1]
Molecular Weight	215.69 g/mol	[1]
Canonical SMILES	C1CNCCC1C2=CC(=CC=C2)F.Cl	[1]
InChIKey	KZWKZINPPPZZCE-UHFFFAOYSA-N	[1]

Physicochemical Data

Quantitative experimental data for **4-(3-Fluorophenyl)piperidine hydrochloride** is limited in public databases. The following tables summarize available computed data for the target compound and experimental data for related analogs.

Computed Properties for 4-(3-Fluorophenyl)piperidine Hydrochloride

The following properties are computationally predicted and have not been experimentally verified.

Predicted Property	Value
XLogP3	2.5
Topological Polar Surface Area	12 Å ²
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1

Source: PubChem CID 44828657[1]

Experimental Properties of Related Compounds

To provide context, the following table lists experimental data for structurally similar compounds. Note: These compounds are isomers or derivatives and their properties may differ significantly from **4-(3-Fluorophenyl)piperidine hydrochloride**.

Compound	Property	Value
(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol	Melting Point	138 °C
1-(4-Fluorophenyl)piperazine	Melting Point	30-33 °C
1-(4-Fluorophenyl)piperazine dihydrochloride	Aqueous Solubility (PBS, pH 7.2)	10 mg/mL

Sources: Der Pharma Chemica, 2017[2]; Sigma-Aldrich[3]; Cayman Chemical[4]

Experimental Protocols & Workflows

The following sections detail standardized methodologies for determining key physicochemical properties.

Physicochemical Characterization Workflow

The general workflow for characterizing the physicochemical properties of a compound like **4-(3-Fluorophenyl)piperidine hydrochloride** involves several parallel experimental paths that culminate in a comprehensive data profile.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a crystalline solid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[\[7\]](#)
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[\[5\]](#)
- Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[\[4\]](#)[\[7\]](#) A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.[\[4\]](#)[\[6\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[\[8\]](#)

Protocol:

- Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, glass vessel.[\[9\]](#)
- Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid

and dissolved states is reached.[8][9]

- Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]
- Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
- Analysis: A calibration curve is used to convert the analytical signal into a concentration (e.g., in mg/mL or μ g/mL), which represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[11][12][13]

Protocol:

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl. [11][13]
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. The solution is purged with nitrogen to remove dissolved CO₂.[11][13]
- Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) is added to the solution in small, precise increments.[11]
- Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
- Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic base, the pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid. The experiment is typically repeated multiple times to ensure reproducibility.[11]

Logical Relationships in Drug Development

The interplay between key physicochemical properties like solubility and pKa is critical for predicting a compound's behavior and guiding its development.

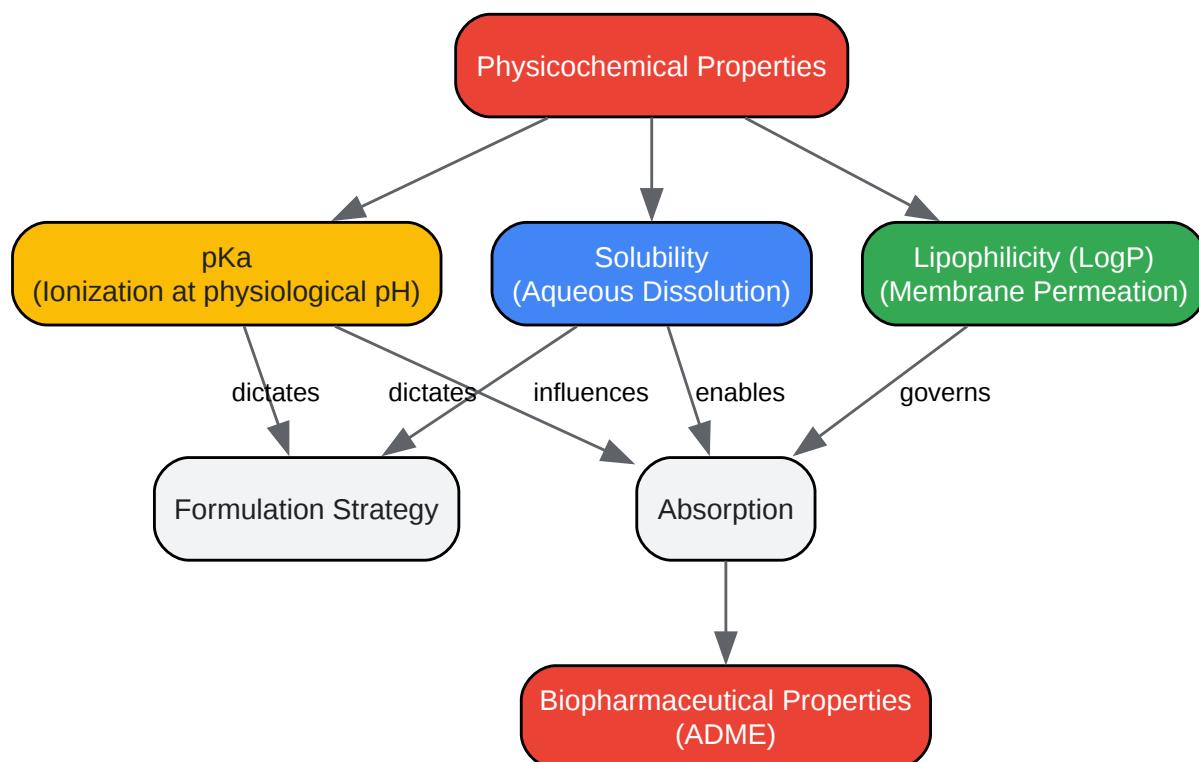

[Click to download full resolution via product page](#)

Fig. 2: Influence of core physicochemical properties on ADME.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-[(quinolin-3-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxamide | C23H22F3N3O2 | CID 130451193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride (EVT-13525594) [evitachem.com]
- 7. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | C19H21ClFNO3 | CID 9951025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYMETHYL)-PIPERIDINE CAS#: 125224-43-3 [amp.chemicalbook.com]
- 9. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(3-FLUOROPHENYL)-PIPERIDINE HYDROCHLORIDE | 104774-94-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(3-Fluorophenyl)piperidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564574#physicochemical-properties-of-4-3-fluorophenyl-piperidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com